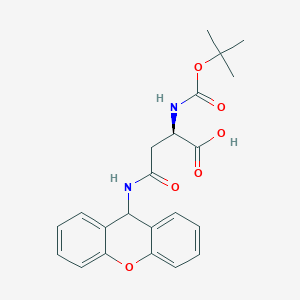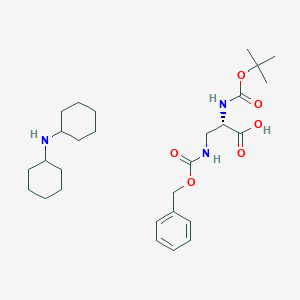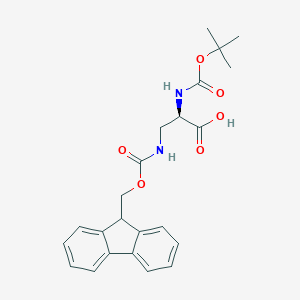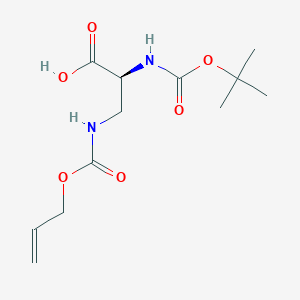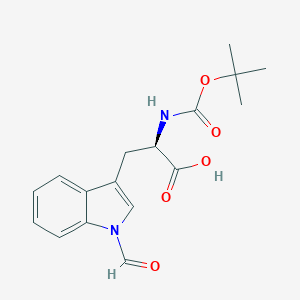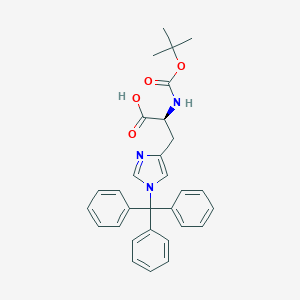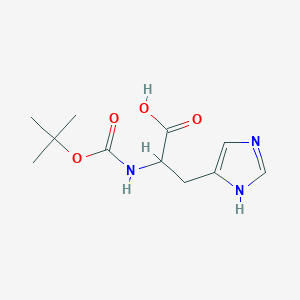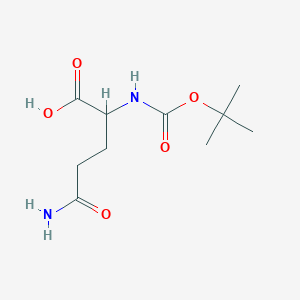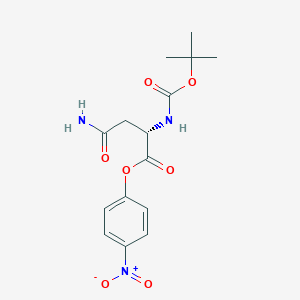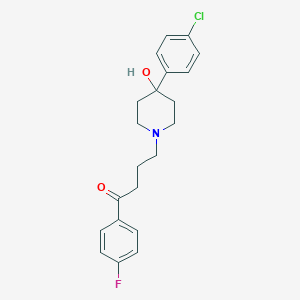
Fmoc-1,6-diaminohexane hydrochloride
Overview
Description
Fmoc-1,6-diaminohexane hydrochloride is an analog of Osw-1 which has the potential for Alzheimer’s disease and cancer treatment .
Synthesis Analysis
The synthesis of Fmoc-1,6-diaminohexane hydrochloride involves the protection of diaminohexane with a base-labile Fmoc protecting group .Molecular Structure Analysis
The molecular formula of Fmoc-1,6-diaminohexane hydrochloride is C21H26N2O2 · HCl . The molecular weight of the free base is 338.44 .Chemical Reactions Analysis
Fmoc-1,6-diaminohexane hydrochloride is used in peptide synthesis . It is monoprotected with a base-labile Fmoc protecting group, which can be removed under basic conditions .Physical And Chemical Properties Analysis
Fmoc-1,6-diaminohexane hydrochloride appears as a white to slight yellow to beige powder . It is recommended to be stored at temperatures less than or equal to -4°C .Scientific Research Applications
Peptide Synthesis
Fmoc-1,6-diaminohexane hydrochloride is used in peptide synthesis as a functional group for Fmoc (9-fluorenylmethyloxycarbonyl) protection. This protection strategy is essential in the stepwise construction of peptides, where amino groups need to be protected to prevent unwanted side reactions .
Cancer Research
This compound has shown potential in cancer research by conjugating with monoclonal antibodies and exhibiting anticancer activity against p21-deficient cancer cells . It’s an area of active investigation due to its promising results.
Alzheimer’s Disease Treatment
It is also an analog of Osw-1, which has potential applications for Alzheimer’s disease treatment. The compound’s ability to mimic certain biological activities makes it a candidate for therapeutic research in this field .
Melanoma Cell Detection
In a specific application, the T-antigen [beta-D-Gal-(1–>3)-D-Ga1NAc] has been linked to biotin through a C6 spacer arm for detecting a specific ‘T-antigen-lectin’ complex at the surface and/or on the migration pathway of melanoma cells . This application highlights its role in targeted detection strategies.
Mechanism of Action
Target of Action
Fmoc-1,6-diaminohexane hydrochloride primarily targets monoclonal antibodies . These antibodies are proteins produced by the immune system to neutralize harmful substances. They are highly specific, binding only to a particular part of a specific molecule.
Mode of Action
The compound conjugates with monoclonal antibodies . Conjugation is a chemical process where two molecules join together. In this case, Fmoc-1,6-diaminohexane hydrochloride binds to the monoclonal antibodies, forming a complex that can interact with other molecules in the body.
Biochemical Pathways
It’s known that the compound exhibitsanticancer activity against p21-deficient cancer . The p21 protein is a crucial regulator of the cell cycle, and its deficiency can lead to uncontrolled cell growth, a hallmark of cancer.
Result of Action
Fmoc-1,6-diaminohexane hydrochloride exhibits anticancer activity against p21-deficient cancer . By conjugating with monoclonal antibodies, it can specifically target cancer cells deficient in p21, potentially inhibiting their growth and proliferation.
Safety and Hazards
While specific safety and hazards information for Fmoc-1,6-diaminohexane hydrochloride was not found, general safety measures for handling chemicals include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, wearing protective gloves/clothing/eye protection/face protection, not breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-(6-aminohexyl)carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2.ClH/c22-13-7-1-2-8-14-23-21(24)25-15-20-18-11-5-3-9-16(18)17-10-4-6-12-19(17)20;/h3-6,9-12,20H,1-2,7-8,13-15,22H2,(H,23,24);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKDQIWLYPJOUMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60384732 | |
| Record name | Fmoc-1,6-diaminohexane hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60384732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-1,6-diaminohexane hydrochloride | |
CAS RN |
166410-37-3 | |
| Record name | Fmoc-1,6-diaminohexane hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60384732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



